2-Fluoro-4-methoxy-6-methylbenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-methoxy-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-3-6(13-2)4-7(10)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXDXBVBNUWUBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427327-75-0 | |
| Record name | 2-fluoro-4-methoxy-6-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Overview of 2 Fluoro 4 Methoxy 6 Methylbenzoic Acid in Contemporary Chemical Research
Significance within Fluorinated Benzoic Acid Chemistry
Fluorinated benzoic acids are a class of compounds that have garnered considerable attention in scientific research, primarily due to the unique and often beneficial properties that the fluorine atom imparts to a molecule. The incorporation of fluorine can profoundly influence a compound's physicochemical and biological characteristics. nbinno.comtandfonline.com
The significance of a compound like 2-Fluoro-4-methoxy-6-methylbenzoic acid within this chemical class stems from the strategic placement of its substituents, which can modulate properties such as acidity, lipophilicity, metabolic stability, and molecular conformation. pharmacyjournal.org
Key Physicochemical Influences of Fluorine Substitution:
Enhanced Acidity: The fluorine atom at the ortho-position, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This effect, combined with the steric influence of both the 2-fluoro and 6-methyl groups, contributes to the "ortho effect." This phenomenon typically forces the carboxylic acid group out of the plane of the benzene (B151609) ring, which can lead to an increase in acidic strength compared to its non-ortho-substituted counterparts. quora.comquora.com
Metabolic Stability: A common strategy in drug design is to introduce fluorine atoms at positions susceptible to metabolic oxidation. tandfonline.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage. nih.gov This can block metabolic pathways, potentially increasing the bioavailability and half-life of a larger molecule synthesized from this acid.
Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes. benthamscience.com This property is crucial for the absorption and distribution of pharmaceutical compounds within the body. nbinno.com
Conformational Control and Binding Affinity: The presence of fluorine can alter the preferred conformation of a molecule and its ability to participate in hydrogen bonding or other non-covalent interactions. These changes can lead to a higher binding affinity and selectivity for specific biological targets like enzymes or receptors. pharmacyjournal.orgnih.gov
The table below summarizes the general effects that fluorine incorporation has on the properties of benzoic acid derivatives.
| Property | Effect of Fluorine Substitution | Rationale |
| Acidity (pKa) | Generally increases (pKa decreases) | Strong electron-withdrawing inductive effect stabilizes the carboxylate anion. nih.gov |
| Lipophilicity (LogP) | Typically increases | Fluorine is more lipophilic than hydrogen, affecting membrane permeability. tandfonline.combenthamscience.com |
| Metabolic Stability | Often enhanced | The high strength of the C-F bond blocks oxidative metabolism at that site. tandfonline.comnih.gov |
| Binding Interactions | Can be significantly altered | Fluorine can participate in unique electrostatic and dipole interactions with target proteins. benthamscience.com |
Role as a Versatile Synthetic Building Block in Organic Chemistry
Substituted benzoic acids are fundamental precursors in the synthesis of a vast array of more complex organic substances, including pharmaceuticals, agrochemicals, dyes, and polymers. annexechem.comnewworldencyclopedia.orgwikipedia.org The compound this compound serves as a specialized building block, or synthon, offering multiple reactive sites and a pre-defined substitution pattern on the aromatic ring.
The utility of this compound in organic synthesis is derived from the reactivity of its functional groups:
The Carboxylic Acid Group: This is the primary reactive center for derivatization. It can be readily converted into a variety of other functional groups such as esters, amides, and acid chlorides. This versatility allows for the attachment of the fluorinated aromatic scaffold to other molecular fragments, a key step in the assembly of complex target molecules. newworldencyclopedia.orgguidechem.com
The Aromatic Ring: The existing substituents (fluoro, methoxy (B1213986), and methyl) direct the position of any further reactions on the ring, such as electrophilic aromatic substitution. This built-in control is highly valuable for ensuring regioselectivity in multi-step syntheses.
The practical application of similar fluorinated benzoic acids underscores the potential role of this compound. For instance, 2-fluoro-6-methylbenzoic acid is a documented key building block in the synthesis of Avacopan, a drug used for treating vasculitis. ossila.com Similarly, 2-fluoro-4-methylbenzoic acid is an intermediate in the production of Bexarotene, an antineoplastic agent. biosynth.com These examples demonstrate that specifically substituted fluorinated benzoic acids are critical components in the development of modern therapeutics.
The table below outlines common synthetic transformations for the carboxylic acid moiety, which are applicable to this compound.
| Reaction Type | Reagents | Product Functional Group | Significance |
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Ester | Used to protect the carboxylic acid or to modify solubility and bioavailability. annexechem.com |
| Amidation | Thionyl Chloride followed by an Amine | Amide | Forms a stable amide bond, a common linkage in pharmaceutical compounds. guidechem.com |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Converts the acid to an alcohol, enabling further synthetic modifications. |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acid Chloride | Creates a highly reactive intermediate for forming esters, amides, and other derivatives. newworldencyclopedia.org |
Synthetic Methodologies and Strategies for 2 Fluoro 4 Methoxy 6 Methylbenzoic Acid
Advanced Approaches to Aromatic Functionalization
The core of synthesizing 2-Fluoro-4-methoxy-6-methylbenzoic acid lies in the sequential and regioselective functionalization of an aromatic ring. The directing effects of the existing substituents heavily influence the position of incoming groups. Therefore, the order of introduction of the fluoro, methoxy (B1213986), and methyl groups is a critical strategic consideration.
Regioselective Fluorination Techniques
The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods, with electrophilic fluorination being a prominent modern approach. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used for this purpose. wikipedia.orgbrynmawr.edumdpi.comalfa-chemistry.com The regioselectivity of the fluorination is dictated by the electronic properties of the substituents already present on the ring.
For instance, starting with a substituted toluene derivative, the directing effects of the existing groups would guide the fluorine to the desired position. In a potential synthetic route, if a methoxy and a methyl group are already in place at positions 4 and 6 respectively, the incoming electrophilic fluorine would be directed to the ortho position (C2) due to the activating and ortho-, para-directing nature of both the methoxy and methyl groups.
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Characteristics |
|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and soluble in various organic solvents. alfa-chemistry.com |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Versatile, air and moisture stable, with broad functional group tolerance. mdpi.com |
Another strategy involves nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. For example, a precursor with a good leaving group (e.g., nitro or chloro) at the 2-position, activated by other electron-withdrawing groups, could undergo displacement by a fluoride (B91410) source. However, the presence of electron-donating methoxy and methyl groups makes this approach less straightforward for the target molecule.
Methoxy Group Introduction Methodologies
The methoxy group is typically introduced via nucleophilic substitution of a leaving group (like a halogen) on the aromatic ring with a methoxide source, or by methylation of a hydroxyl group. The Williamson ether synthesis is a classic method for the latter.
In a plausible synthetic pathway, a phenol precursor could be methylated. For example, if 2-fluoro-6-methylphenol is synthesized first, it can be treated with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base to yield the corresponding methoxy derivative.
Metal-catalyzed reactions have also emerged as powerful tools for the formation of aryl ethers. wikipedia.org For instance, palladium- or copper-catalyzed coupling of an aryl halide with methanol or sodium methoxide can be an effective strategy.
Methyl Group Installation Strategies
The Friedel-Crafts alkylation is a fundamental reaction for introducing alkyl groups onto an aromatic ring. wikipedia.org This reaction typically involves an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.commasterorganicchemistry.com However, Friedel-Crafts alkylations are prone to issues like polysubstitution and carbocation rearrangements, which must be carefully managed in the synthesis of a highly substituted compound.
For the synthesis of this compound, a Friedel-Crafts methylation could be envisioned on a 3-fluoro-5-methoxybenzoic acid precursor, although the directing effects of the existing deactivating carboxyl group and the weakly activating fluoro and methoxy groups would need to be carefully considered.
Alternatively, the methyl group could be introduced via cross-coupling reactions, such as the Suzuki or Negishi coupling, using an appropriate organometallic reagent (e.g., methylboronic acid or dimethylzinc) and a halogenated aromatic precursor.
Carboxylic Acid Formation Pathways
The final step in the synthesis is often the introduction of the carboxylic acid group. This can be achieved through various methods, including the carbonylation of an organometallic intermediate or the oxidation of a precursor moiety.
Carbonylation Reactions
Carbonylation reactions involve the introduction of a carbonyl group (C=O) into a molecule, often using carbon monoxide (CO) gas. A common strategy is the palladium-catalyzed carbonylation of an aryl halide. In a potential route to this compound, a precursor such as 1-bromo-2-fluoro-4-methoxy-6-methylbenzene could be subjected to a palladium-catalyzed carbonylation in the presence of a suitable nucleophile, which upon hydrolysis would yield the desired carboxylic acid.
Another approach is the carboxylation of an organometallic reagent, such as an organolithium or Grignard reagent, with carbon dioxide. For instance, treatment of 1-bromo-2-fluoro-4-methoxy-6-methylbenzene with magnesium would form the corresponding Grignard reagent, which upon reaction with solid carbon dioxide (dry ice) followed by acidic workup would furnish the target benzoic acid. A similar strategy has been described for the synthesis of 2-Fluoro-4-methylbenzoic acid from 4-bromo-3-fluorotoluene. guidechem.com
Oxidation of Precursor Moieties
The oxidation of a benzylic methyl group is a direct and effective method for the synthesis of benzoic acids. If the aromatic ring with the desired fluoro, methoxy, and methyl substituents is assembled first, the final step would be the oxidation of the methyl group at the C1 position to a carboxylic acid.
Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are traditionally used for this transformation. For instance, the synthesis of 2,4,6-trimethylbenzoic acid can be achieved through the oxidation of mesitylene. google.com Applying this logic, 2-fluoro-4-methoxy-6-methyltoluene could be oxidized to this compound. Care must be taken to ensure that other functional groups on the ring are stable to the harsh oxidative conditions.
Table 2: Comparison of Carboxylic Acid Formation Methods
| Method | Precursor | Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Carbonylation | Aryl Halide | CO, Palladium catalyst | Good functional group tolerance | Requires handling of toxic CO gas |
| Carboxylation | Aryl Halide | Mg or n-BuLi, then CO₂ | Readily available reagents | Organometallics can be sensitive to other functional groups |
Multi-Step Synthesis Design and Optimization
Multi-step synthesis provides a robust framework for constructing complex molecules like this compound by systematically introducing and modifying functional groups on a simpler aromatic precursor.
Sequential Reaction Schemes
A feasible sequential synthesis could commence from a readily available, appropriately substituted benzene (B151609) or toluene derivative. One hypothetical, yet chemically sound, pathway could start from 3-fluoro-5-nitrotoluene. This multi-step approach would involve a carefully orchestrated sequence of reactions to introduce the methoxy and carboxylic acid functionalities at the desired positions.
The proposed sequence is as follows:
Reduction of the Nitro Group: The initial step would involve the reduction of the nitro group on 3-fluoro-5-nitrotoluene to an amino group, yielding 3-fluoro-5-methylaniline. This transformation is commonly achieved using reducing agents such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.
Diazotization and Hydroxylation: The resulting aniline derivative can then undergo diazotization by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly reactive intermediate can then be hydrolyzed to a phenol by heating in an aqueous acidic solution, yielding 3-fluoro-5-methylphenol.
Methylation of the Phenolic Group: The hydroxyl group of 3-fluoro-5-methylphenol can be converted to a methoxy group via Williamson ether synthesis. This involves treating the phenol with a base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide, which then reacts with a methylating agent like dimethyl sulfate or methyl iodide to produce 1-fluoro-3-methoxy-5-methylbenzene.
Ortho-Lithiation and Carboxylation: The final and most critical step for installing the carboxylic acid group at the desired position is a directed ortho-metalation (DoM) reaction. The methoxy group in 1-fluoro-3-methoxy-5-methylbenzene can direct lithiation to the adjacent ortho position (C2) using a strong base like n-butyllithium. The resulting aryllithium species is then quenched with carbon dioxide (in the form of dry ice) to introduce the carboxylic acid group. An acidic workup then yields the final product, this compound.
Table 1: Proposed Multi-Step Synthesis of this compound
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Reduction | SnCl₂/HCl or H₂/Pd-C | 3-Fluoro-5-methylaniline |
| 2 | Diazotization & Hydrolysis | 1. NaNO₂/H₂SO₄, 0-5°C; 2. H₂O, heat | 3-Fluoro-5-methylphenol |
| 3 | Methylation | CH₃I, K₂CO₃ in acetone | 1-Fluoro-3-methoxy-5-methylbenzene |
| 4 | Carboxylation | 1. n-BuLi, THF, -78°C; 2. CO₂(s); 3. H₃O⁺ | This compound |
One-Pot Synthesis Approaches
To enhance efficiency and reduce waste, multi-step sequences can often be consolidated into one-pot processes. For the synthesis of this compound, a one-pot approach could potentially combine the final two steps of the proposed sequential synthesis: ortho-lithiation and carboxylation.
In such a scenario, the starting material, 1-fluoro-3-methoxy-5-methylbenzene, would be treated with n-butyllithium in an appropriate solvent like tetrahydrofuran at low temperatures to facilitate the directed ortho-metalation. Without isolating the aryllithium intermediate, solid carbon dioxide would be introduced directly into the reaction mixture. Subsequent acidic workup would then yield the final product.
While this streamlines the process, careful optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, would be critical to maximize the yield and minimize the formation of byproducts. The success of a one-pot synthesis is highly dependent on the compatibility of the reagents and intermediates involved.
Industrial Scale-Up Considerations and Process Chemistry
Transitioning a laboratory-scale synthesis to industrial production introduces a new set of challenges related to safety, cost-effectiveness, and process control. The production of specialty chemicals like this compound on a large scale requires meticulous planning and optimization.
Large-Scale Reaction Parameters
Scaling up the proposed synthesis would necessitate a thorough evaluation and optimization of several key parameters:
Heat Transfer: Many of the proposed reaction steps, particularly the nitration (if a different starting material is chosen), diazotization, and lithiation, are highly exothermic. Efficient heat management is crucial on a large scale to prevent runaway reactions and ensure product quality. The use of jacketed reactors with precise temperature control systems is standard in industrial settings.
Mass Transfer: Ensuring efficient mixing of reactants is vital for achieving consistent reaction rates and yields. In large reactors, inadequate mixing can lead to localized "hot spots" and the formation of impurities. The choice of agitator design and mixing speed is therefore a critical parameter.
Reagent Handling and Safety: The use of hazardous reagents such as strong acids, flammable solvents like tetrahydrofuran, and pyrophoric reagents like n-butyllithium requires specialized handling procedures and infrastructure to ensure worker safety. The generation of potentially explosive diazonium intermediates also necessitates strict temperature control and immediate consumption in the subsequent step.
Solvent Selection and Recovery: The choice of solvents impacts reaction performance, product isolation, and environmental footprint. For industrial applications, solvents are chosen based on their efficacy, cost, safety, and ease of recovery and recycling.
Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters (e.g., temperature, pressure, concentration) using techniques like infrared spectroscopy or chromatography allows for tighter process control and immediate detection of deviations, leading to improved consistency and yield.
Table 2: Key Considerations for Industrial Scale-Up
| Parameter | Laboratory Scale | Industrial Scale |
| Heat Management | Simple ice baths | Jacketed reactors, heat exchangers |
| Mixing | Magnetic stir bars | Mechanical agitators, baffles |
| Reagent Addition | Manual addition | Automated dosing systems |
| Safety | Fume hood | Contained systems, blast shields |
| Work-up | Separatory funnels | Centrifuges, filtration systems |
Automation and Continuous Flow Methods
Modern chemical manufacturing increasingly relies on automation and continuous flow technologies to enhance safety, efficiency, and reproducibility, particularly for the synthesis of fine chemicals and pharmaceutical intermediates. mdpi.comdrreddys.com
Automation in a batch or semi-batch process can significantly improve the production of this compound. Automated systems can precisely control reagent addition rates, temperature profiles, and reaction times, minimizing human error and ensuring batch-to-batch consistency. agidens.comproleit.com This is particularly important for sensitive reactions like the ortho-lithiation, where precise temperature control is paramount.
Continuous flow chemistry offers a paradigm shift from traditional batch processing and is especially advantageous for reactions involving hazardous intermediates or extreme conditions. aurigeneservices.comacs.orgbeilstein-journals.org In a continuous flow setup, reactants are pumped through a network of tubes and reactors where they mix and react. The small volume of the reactor at any given time significantly mitigates the risks associated with highly exothermic or explosive reactions, such as those involving diazonium salts. acs.org
For the proposed synthesis, a continuous flow process could be designed where the diazotization of 3-fluoro-5-methylaniline and its subsequent hydrolysis are performed in a continuous stream, ensuring that the unstable diazonium salt is immediately consumed. Similarly, the low-temperature ortho-lithiation and carboxylation could be performed in a microreactor, allowing for excellent temperature control and rapid mixing, which can lead to higher yields and purities. beilstein-journals.org The integration of multiple reaction and purification steps into a single, continuous process can dramatically reduce production time and costs. mdpi.com
Chemical Reactivity and Derivatization of 2 Fluoro 4 Methoxy 6 Methylbenzoic Acid
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Center
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, proceeding through an addition-elimination mechanism. The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. In the case of 2-Fluoro-4-methoxy-6-methylbenzoic acid, the carboxylic acid group serves as the primary electron-withdrawing feature to activate the ring for nucleophilic attack. The fluorine atom itself, being highly electronegative, enhances the electrophilicity of the carbon to which it is attached and serves as an excellent leaving group in SNAr reactions.
The fluorine atom at the C2 position is susceptible to displacement by a variety of nucleophiles. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous compounds. For instance, unprotected 2-fluorobenzoic acids have been shown to react with lithioamides under mild, catalyst-free conditions to yield N-aryl and N-alkyl anthranilic acid derivatives. researchgate.net This suggests that this compound would likely react with strong amine nucleophiles to form the corresponding N-substituted 2-amino-4-methoxy-6-methylbenzoic acids.
Similarly, phenoxides (the conjugate bases of phenols) and alkoxides can act as potent nucleophiles in SNAr reactions. The reaction would involve the attack of the oxygen nucleophile at the C2 position, displacing the fluoride (B91410) and forming a diaryl ether or an alkyl aryl ether, respectively. The success of these reactions often depends on the nucleophilicity of the attacking species and the reaction conditions, such as solvent and temperature.
The table below summarizes the expected SNAr reactions with various nucleophiles.
| Nucleophile Type | Example Nucleophile | Expected Product Structure |
| Amines | R-NH₂ (e.g., Aniline, Benzylamine) | 2-(Alkyl/Arylamino)-4-methoxy-6-methylbenzoic acid |
| Phenols | Ar-O⁻ (e.g., Sodium Phenoxide) | 2-Phenoxy-4-methoxy-6-methylbenzoic acid |
| Alkoxides | R-O⁻ (e.g., Sodium Methoxide) | 2,4-Dimethoxy-6-methylbenzoic acid |
The rate and feasibility of SNAr reactions on this compound are significantly influenced by the electronic and steric effects of its substituents.
Electronic Effects : The carboxylic acid group (-COOH) is a meta-directing deactivator in electrophilic substitution but acts as an essential electron-withdrawing group in SNAr. Its presence is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance. The para-methoxy group (-OCH₃) exhibits a dual electronic effect: it is electron-withdrawing inductively but strongly electron-donating through resonance. This resonance donation can partially counteract the activation provided by the carboxylic acid group, potentially slowing the reaction rate compared to a substrate with a purely electron-withdrawing group at that position.
Steric Effects : The methyl group (-CH₃) at the C6 position, ortho to the fluorine leaving group, introduces significant steric hindrance. This bulkiness can impede the approach of the incoming nucleophile to the C2 reaction center. Research on related compounds has shown that steric effects from ortho-substituents can reduce reaction efficiency. researchgate.net Consequently, bulky nucleophiles may react more slowly or require more forcing conditions compared to smaller ones.
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety is a versatile functional group that readily undergoes various transformations, including esterification, amidation, and reduction.
Esterification of this compound can be achieved through several methods, most commonly the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). tcu.edulibretexts.org The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction toward the ester product. libretexts.org Microwave-assisted esterification has also been shown to be an efficient method for substituted benzoic acids, sometimes improving yields and reducing reaction times. usm.my
The general scheme for Fischer esterification is as follows:
Reactants : this compound, an alcohol (R'-OH)
Catalyst : Concentrated H₂SO₄ or HCl
Product : Alkyl 2-fluoro-4-methoxy-6-methylbenzoate
The direct reaction of a carboxylic acid with an amine is generally unfavorable and requires very high temperatures. Therefore, amidation is typically performed by first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, or by using a coupling agent.
Via Acyl Chlorides : Treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride converts it into the highly reactive 2-fluoro-4-methoxy-6-methylbenzoyl chloride. libretexts.org This acyl chloride then readily reacts with a primary or secondary amine to form the corresponding amide in high yield.
Using Coupling Agents : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation directly from the carboxylic acid and an amine without the need for isolating an acyl chloride. libretexts.org
A relevant example is found in the synthesis of pharmaceutically important molecules, where the closely related compound, 2-fluoro-6-methylbenzoic acid, undergoes an amidation reaction as part of a synthetic sequence. ossila.com
The carboxylic acid group is relatively resistant to reduction. Strong reducing agents are required to convert it to a primary alcohol.
To Alcohols : Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols. harvard.edu However, a more selective and commonly used reagent is borane (B79455) (BH₃), often in the form of a borane-tetrahydrofuran (B86392) (BH₃-THF) complex. Borane effectively reduces carboxylic acids to alcohols while being unreactive toward many other functional groups, such as esters. harvard.eduresearchgate.net The product of this reaction would be (2-fluoro-4-methoxy-6-methylphenyl)methanol.
To Aldehydes : The partial reduction of a carboxylic acid to an aldehyde is challenging. It is typically achieved indirectly by first converting the carboxylic acid to a derivative like an ester or acyl chloride, which can then be reduced to an aldehyde using specific reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. youtube.com
The table below summarizes common reagents for these transformations.
| Transformation | Reagent(s) | Product Functional Group |
| Esterification | R'-OH, H₂SO₄ (cat.) | Ester (-COOR') |
| Amidation | 1. SOCl₂ 2. R'₂NH | Amide (-CONR'₂) |
| Amidation | R'₂NH, DCC or EDC | Amide (-CONR'₂) |
| Reduction | LiAlH₄ or BH₃·THF | Primary Alcohol (-CH₂OH) |
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The position of substitution on the benzene (B151609) ring of this compound is directed by the existing substituents. The methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are activating, ortho-, para-directing groups, while the fluorine (-F) atom is a deactivating, ortho-, para-directing group. The carboxylic acid (-COOH) group is a deactivating, meta-directing group.
The combined directing effects of these groups on the aromatic ring of this compound are summarized in the table below. The positions on the benzene ring are numbered starting from the carbon bearing the carboxylic acid group as position 1.
| Position | Substituent | Directing Effect |
| 2 | Fluoro | Ortho, Para-directing |
| 4 | Methoxy | Ortho, Para-directing |
| 6 | Methyl | Ortho, Para-directing |
Due to the substitution pattern, the only available positions for electrophilic attack are positions 3 and 5. The methoxy group at position 4 strongly activates the ortho positions (3 and 5). The methyl group at position 6 also activates its ortho position (5) and para position (3). The fluorine atom at position 2 activates its para position (5). Conversely, the carboxylic acid group at position 1 directs incoming electrophiles to the meta positions (3 and 5). Therefore, electrophilic substitution is expected to occur at positions 3 and 5, with the potential for a mixture of products depending on the specific electrophile and reaction conditions.
Reactions Involving the Methoxy Group
The methoxy group (-OCH3) is a versatile functional group that can undergo several transformations. One of the most common reactions is demethylation to yield a hydroxyl group (-OH). This can be achieved using various reagents.
| Reagent | Conditions | Product |
| Boron tribromide (BBr3) | Inert solvent (e.g., CH2Cl2) | 2-Fluoro-4-hydroxy-6-methylbenzoic acid |
| Hydrobromic acid (HBr) | High temperature | 2-Fluoro-4-hydroxy-6-methylbenzoic acid |
| Trimethylsilyl iodide (TMSI) | Inert solvent (e.g., CH3CN) | 2-Fluoro-4-hydroxy-6-methylbenzoic acid |
The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
Transformations of the Methyl Group
The methyl group attached to the aromatic ring can also be functionalized, providing a handle for further molecular modifications.
Radical Bromination
Benzylic bromination, a radical substitution reaction, can selectively introduce a bromine atom onto the methyl group. This reaction is typically initiated by light or a radical initiator.
| Reagent | Initiator | Product |
| N-Bromosuccinimide (NBS) | AIBN or benzoyl peroxide | 2-Bromo-methyl-4-fluoro-6-methoxybenzoic acid |
| Bromine (Br2) | Light (hν) | 2-Bromo-methyl-4-fluoro-6-methoxybenzoic acid |
The resulting benzylic bromide is a valuable intermediate for introducing a variety of nucleophiles. For instance, in the synthesis of an epidermal growth factor receptor (EGFR) inhibitor, the methyl group of the related compound 2-fluoro-6-methylbenzoic acid undergoes radical bromination, which then allows for nucleophilic substitution with phthalimide. googleapis.com
Oxidative Transformations
The methyl group can be oxidized to various oxidation states, including an aldehyde, a carboxylic acid, or an alcohol, depending on the oxidizing agent and reaction conditions.
| Oxidizing Agent | Product |
| Potassium permanganate (B83412) (KMnO4) | 2-Carboxy-6-fluoro-4-methoxybenzoic acid |
| Chromic acid (H2CrO4) | 2-Carboxy-6-fluoro-4-methoxybenzoic acid |
| Selenium dioxide (SeO2) | 2-Formyl-4-fluoro-6-methoxybenzoic acid |
Strong oxidizing agents like potassium permanganate will typically oxidize the methyl group all the way to a carboxylic acid. wikipedia.orgorganic-chemistry.org Milder oxidizing agents can be used to obtain the aldehyde.
Metal-Catalyzed Coupling Reactions and Cross-Coupling Strategies
The fluorine atom and any introduced halogen (e.g., bromine from radical bromination) on this compound can serve as handles for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Processes
The general scheme for a Suzuki coupling of a hypothetical bromo-derivative of this compound is shown below:
| Reactants | Catalyst | Product |
| Bromo-derivative of this compound + Arylboronic acid | Pd(PPh3)4, base | Aryl-substituted this compound |
Similarly, in a Heck reaction, an aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org
Structural Modifications and Analog Development of 2 Fluoro 4 Methoxy 6 Methylbenzoic Acid
Synthesis of Substituted Benzoic Acid Analogues
Positional Isomers and Regiochemical Studies
There is a significant lack of specific studies on the positional isomers and regiochemistry of 2-Fluoro-4-methoxy-6-methylbenzoic acid. The directing effects of the fluorine, methoxy (B1213986), and methyl groups on the aromatic ring are well-established in organic chemistry; however, their combined influence on electrophilic or nucleophilic substitution reactions for this specific molecule has not been experimentally determined. For instance, a Friedel-Crafts acylation of m-fluorotoluene can lead to a mixture of ortho- and para-isomers, which upon hydrolysis and acidification can yield 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid. This suggests that the synthesis of specific isomers of this compound would require careful selection of starting materials and reaction conditions to control the regiochemical outcome.
Incorporation of Diverse Functional Groups
The literature does not provide specific examples of the incorporation of diverse functional groups onto the this compound backbone. However, the reactivity of related compounds offers insights into potential transformations. For example, the methyl group of 2-Fluoro-6-methylbenzoic acid can undergo radical bromination, which allows for subsequent nucleophilic substitution to introduce various functionalities. ossila.com Similarly, the carboxylic acid group can be converted to amides, esters, or other derivatives using standard synthetic protocols. The aromatic ring itself could potentially undergo further substitutions, though the regioselectivity would need to be investigated.
Heterocyclic Ring Annulation and Fusion
There are no specific reports on heterocyclic ring annulation or fusion reactions involving this compound. In related research, 5-Fluoro-2-methylbenzoic acid has been used in catalytic reactions with saturated ketones to form phthalides, which are bicyclic heterocyclic compounds. ossila.com This suggests that under appropriate conditions, the carboxylic acid and an adjacent substituent on the this compound ring could potentially be utilized to construct fused heterocyclic systems. Such modifications are of high interest in drug discovery for generating novel molecular scaffolds.
Chiral Derivative Synthesis and Stereoselective Approaches
The synthesis of chiral derivatives and the development of stereoselective approaches for this compound have not been described in the available literature. Conformational studies on the related 2-Fluoro-4-hydroxybenzoic acid have identified different stable conformers, and in some cases, chiral conformers due to the orientation of the carboxylic acid group relative to the plane of the benzene (B151609) ring. mdpi.com While this indicates the potential for chirality in derivatives of this class of compounds, specific methods for the stereoselective synthesis or resolution of chiral analogues of this compound are yet to be explored.
Advanced Spectroscopic and Diffraction Based Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 2-Fluoro-4-methoxy-6-methylbenzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments are utilized for a complete structural assignment.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent (e.g., CDCl₃) would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, the methyl protons, and the acidic proton of the carboxylic acid group.
The aromatic region is anticipated to display two signals corresponding to the two non-equivalent aromatic protons. The proton at position 3 (H-3) and the proton at position 5 (H-5) would appear as distinct multiplets due to coupling with the adjacent fluorine atom and with each other. The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The methyl group (-CH₃) protons would also present as a singlet, expected to be further upfield, around 2.3-2.5 ppm. The acidic proton of the carboxylic acid (-COOH) is expected to be a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its position can be highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | ~6.7 | Doublet of doublets (dd) |
| H-5 | ~6.6 | Doublet (d) |
| -OCH₃ | ~3.8 | Singlet (s) |
| -CH₃ | ~2.4 | Singlet (s) |
| -COOH | >10 | Broad Singlet (br s) |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound would display nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by their electronic environment, with electronegative substituents like fluorine and oxygen causing significant downfield shifts for the attached carbons.
The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm. The aromatic carbons will appear in the region of 100-165 ppm. The carbon atom directly bonded to the fluorine (C-2) will show a large one-bond carbon-fluorine coupling constant (¹JC-F), and its chemical shift will be significantly influenced by the fluorine's high electronegativity. The carbons ortho and meta to the fluorine will also exhibit smaller two- and three-bond couplings (²JC-F and ³JC-F). The carbon attached to the methoxy group (C-4) and the methyl group (C-6) will also have characteristic chemical shifts. The methoxy carbon (-OCH₃) is expected around 55-60 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, typically below 25 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~168 |
| C-2 (C-F) | ~162 (d, ¹JC-F ≈ 250 Hz) |
| C-4 (C-OCH₃) | ~160 |
| C-6 (C-CH₃) | ~140 |
| C-1 | ~115 |
| C-3 | ~110 (d, ²JC-F ≈ 20 Hz) |
| C-5 | ~105 |
| -OCH₃ | ~56 |
| -CH₃ | ~22 |
¹⁹F NMR is a highly sensitive technique used to study fluorine-containing molecules. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent probe for molecular interactions. In the context of drug discovery, ¹⁹F NMR is a valuable tool for ligand screening to identify molecules that bind to a biological target, such as a protein.
For a molecule like this compound, the single fluorine atom would give rise to a singlet in the ¹⁹F NMR spectrum (in the absence of coupling to other fluorine atoms). The chemical shift of this fluorine signal is highly sensitive to its local electronic environment. When this compound binds to a protein, changes in the chemical environment around the fluorine atom will cause a perturbation in its chemical shift, a change in the relaxation properties, or line broadening of the ¹⁹F signal. These changes can be readily detected, allowing for the rapid screening of compound libraries for binding activity. The large chemical shift dispersion in ¹⁹F NMR allows for the screening of multiple compounds simultaneously.
Two-dimensional (2D) NMR techniques are instrumental in determining the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the aromatic protons (H-3 and H-5), confirming their spatial proximity on the benzene (B151609) ring. Cross-peaks between these two protons would be expected.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish the direct one-bond correlation between protons and the carbons to which they are attached. For this compound, an HMQC/HSQC spectrum would show correlations between:
The H-3 signal and the C-3 signal.
The H-5 signal and the C-5 signal.
The methoxy proton signal and the methoxy carbon signal.
The methyl proton signal and the methyl carbon signal.
The methyl protons (-CH₃) to the adjacent aromatic carbons (C-5, C-6, and C-1).
The methoxy protons (-OCH₃) to the carbon to which the group is attached (C-4).
The aromatic protons (H-3 and H-5) to neighboring carbons, which would help in the definitive assignment of all aromatic carbons.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a key method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The analysis of these bands provides confirmatory evidence for the presence of the carboxylic acid, methoxy, methyl, and fluoro-substituted aromatic functionalities.
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer.
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹, corresponding to the carbonyl stretching vibration of the carboxylic acid.
C-O Stretch (Carboxylic Acid and Methoxy): The C-O stretching vibrations of the carboxylic acid and the methoxy group are expected to appear in the fingerprint region, typically between 1200 and 1300 cm⁻¹ for the acid and 1000-1100 cm⁻¹ for the aryl-alkyl ether.
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the benzene ring.
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methoxy groups are expected just below 3000 cm⁻¹.
C-F Stretch: The carbon-fluorine stretching vibration is expected to give a strong absorption band in the region of 1100-1250 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |
| C-H stretch (Aromatic) | 3000-3100 | Medium |
| C-H stretch (Aliphatic) | 2850-3000 | Medium |
| C=O stretch (Carboxylic acid) | 1700-1725 | Strong, Sharp |
| C=C stretch (Aromatic) | 1450-1600 | Medium to Weak |
| C-O stretch | 1200-1300 | Strong |
| C-F stretch | 1100-1250 | Strong |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When applied to this compound, it would provide a detailed fingerprint of the molecule's structure. The resulting spectrum would display a series of peaks, each corresponding to a specific molecular vibration.
Key vibrational modes that would be expected and their typical wavenumber ranges are:
C=O Stretch (Carboxylic Acid): A strong band typically appearing in the region of 1650-1700 cm⁻¹. The exact position would be influenced by hydrogen bonding in the solid state.
Aromatic C=C Stretching: Multiple bands in the 1400-1620 cm⁻¹ region, characteristic of the benzene ring.
C-F Stretch: A band in the 1100-1300 cm⁻¹ region, indicative of the fluorine substituent.
C-O Stretch (Methoxy and Carboxylic Acid): Bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
CH₃ Rocking and Bending: Vibrations associated with the methyl group, typically observed in the 1375-1450 cm⁻¹ and 900-1000 cm⁻¹ regions.
Without experimental data, a specific data table cannot be generated.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the unambiguous determination of its elemental formula. For this compound (C₉H₉FO₃), the exact mass can be calculated.
| Parameter | Value |
| Molecular Formula | C₉H₉FO₃ |
| Theoretical Exact Mass | 184.0536 |
| Theoretical Monoisotopic Mass | 184.05357 |
An experimental HRMS measurement would be expected to yield a value that is within a very small tolerance (typically <5 ppm) of the theoretical exact mass, thus confirming the molecular formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the molecule's connectivity.
Expected fragmentation pathways for this compound would likely involve:
Loss of a hydroxyl radical (•OH): [M - OH]⁺
Loss of water (H₂O): [M - H₂O]⁺
Loss of a methyl radical (•CH₃) from the methoxy group: [M - CH₃]⁺
Loss of formaldehyde (CH₂O) from the methoxy group: [M - CH₂O]⁺
Decarboxylation (loss of CO₂): [M - CO₂]⁺
A detailed fragmentation table would require experimental MS/MS data.
Advanced MS Platforms (e.g., CFM-ID, GNPS) for Compound Annotation
Advanced MS platforms such as Competitive Fragmentation Modeling for Metabolite Identification (CFM-ID) and the Global Natural Products Social Molecular Networking (GNPS) platform are powerful tools for compound annotation and identification. These platforms utilize spectral libraries and computational algorithms to predict fragmentation patterns and match experimental spectra to known compounds.
If an experimental MS/MS spectrum of this compound were available, it could be submitted to these platforms. The platforms would generate a predicted fragmentation pattern and compare it to the experimental data, aiding in the structural confirmation of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl group of the carboxylic acid.
The substitution pattern on the benzene ring (fluoro, methoxy, methyl, and carboxyl groups) would influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. A typical UV-Vis spectrum for a substituted benzoic acid would show strong absorption in the UV region, generally below 300 nm.
A data table for electronic transitions would require experimental UV-Vis spectral data.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of structural information, including:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise position of each atom within the unit cell.
Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles they form.
Intermolecular Interactions: Details of hydrogen bonding (e.g., carboxylic acid dimers) and other non-covalent interactions that dictate the crystal packing.
This information is crucial for understanding the solid-state conformation of the molecule and its interactions with neighboring molecules. A crystallographic data table cannot be provided without experimental results.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
A comprehensive search of scientific databases and chemical literature did not yield any studies on the single-crystal X-ray diffraction of this compound. This technique is fundamental for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. Without such data, critical information remains unknown, including:
Crystal System and Space Group: The fundamental symmetry and repeating unit of the crystal lattice.
Unit Cell Dimensions: The precise lengths and angles of the unit cell that forms the building block of the crystal.
Atomic Coordinates: The exact position of each atom within the unit cell.
Bond Lengths and Angles: The precise measurements of covalent bonds and the angles between them.
An interactive data table summarizing these crystallographic parameters cannot be generated due to the lack of experimental data.
Analysis of Intermolecular Interactions
The analysis of intermolecular interactions, such as hydrogen bonding, C-H···F, and C-H···O interactions, is contingent upon the availability of a solved crystal structure. These non-covalent interactions play a crucial role in determining the packing of molecules in the solid state and can significantly influence the physical properties of the compound. In the absence of experimental crystallographic data for this compound, a detailed and accurate description of its specific intermolecular interactions is not possible.
An interactive data table detailing the types of intermolecular interactions and their geometric parameters cannot be provided.
Conformational Analysis and Dihedral Angle Characterization
The conformation of a molecule, particularly the spatial arrangement of its substituent groups, is a key aspect of its chemical behavior. For this compound, the dihedral angles of interest would include the torsion angle between the plane of the benzene ring and the carboxylic acid group, as well as the orientations of the methoxy and methyl groups.
While computational methods can predict molecular conformations, experimental determination through X-ray diffraction provides the most accurate and reliable data for the solid state. As no such data is available, a definitive conformational analysis and characterization of dihedral angles for this compound in the solid state cannot be presented.
An interactive data table of key dihedral angles is not available.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It is particularly effective for calculating the properties of molecules like substituted benzoic acids. Methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly employed to achieve a balance between accuracy and computational cost. researchgate.netnih.gov
The three-dimensional arrangement of atoms in a molecule is crucial to its physical and chemical properties. For 2-Fluoro-4-methoxy-6-methylbenzoic acid, conformational flexibility arises primarily from the rotation around the C-COOH and C-OCH₃ single bonds.
Geometry optimization calculations are performed to find the lowest energy arrangement of atoms, representing the most stable conformation of the molecule. semanticscholar.org Studies on similar molecules, such as 2-fluoro-4-hydroxy benzoic acid, have shown that the orientation of the carboxylic acid group (specifically the hydroxyl proton) can lead to different stable conformers. mdpi.comresearchgate.net For this compound, the primary conformers would differ based on the orientation of the carboxylic acid's hydroxyl group relative to the adjacent fluorine atom and the orientation of the methoxy (B1213986) group's methyl substituent.
Computational analysis typically reveals a planar or near-planar arrangement of the benzene (B151609) ring and the carboxylic group to maximize conjugation. However, steric hindrance from the ortho substituents (fluorine and methyl groups) can cause the carboxylic acid group to twist out of the plane of the ring. nih.gov In a related compound, 2-fluoro-4-(methoxycarbonyl)benzoic acid, the carboxylic acid group was found to be twisted by about 20.2° with respect to the benzene ring. nih.gov A similar effect would be anticipated for the title compound.
Table 1: Representative Calculated Relative Energies of Conformers for this compound The following data is illustrative, based on typical computational results for similar substituted benzoic acids, as specific experimental or computational data for the title compound is not readily available.
| Conformer | Description | Relative Energy (kJ/mol) |
| I | COOH group is cis to the C-F bond | 0.00 (most stable) |
| II | COOH group is trans to the C-F bond | 4.50 |
| III | Conformer I with rotated -OCH₃ group | 1.85 |
Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates a more reactive molecule. researchgate.net
For aromatic acids, the HOMO is typically a π-orbital distributed over the benzene ring and the methoxy group, while the LUMO is a π*-orbital located over the benzene ring and the electron-withdrawing carboxylic acid group. nih.gov This distribution indicates that the aromatic ring is susceptible to electrophilic attack, while the carboxylic group is a site for nucleophilic attack.
Table 2: Representative FMO Properties of this compound The following data is illustrative, based on typical computational results for similar substituted benzoic acids, as specific experimental or computational data for the title compound is not readily available.
| Parameter | Value (eV) |
| EHOMO | -6.85 |
| ELUMO | -1.75 |
| Energy Gap (ΔE) | 5.10 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions by analyzing the delocalization of electron density from filled Lewis-type orbitals (bonds or lone pairs) to empty non-Lewis type orbitals (antibonding or Rydberg orbitals). faccts.dewisc.edu
The strength of these interactions is quantified by the second-order perturbation energy, E(2). aimspress.com Larger E(2) values indicate a more significant interaction and greater stabilization of the molecule. In this compound, significant interactions are expected to involve the lone pairs on the oxygen atoms of the methoxy and carboxylic acid groups delocalizing into the π* antibonding orbitals of the benzene ring. This delocalization contributes to the stability of the molecule and influences its electronic properties.
Table 3: Representative NBO Second-Order Perturbation Energies (E(2)) for this compound The following data is illustrative, based on typical computational results for similar substituted benzoic acids, as specific experimental or computational data for the title compound is not readily available.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(2) O (methoxy) | π(C-C) (ring) | 25.5 |
| LP(2) O (carbonyl) | π(C-C) (ring) | 18.2 |
| π(C-C) (ring) | π*(C=O) (carboxyl) | 15.8 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. youtube.com
For this compound, the MEP map is expected to show the most negative potential localized on the oxygen atoms of the carbonyl and hydroxyl groups of the carboxylic acid function, due to their high electronegativity and the presence of lone pairs. nih.govresearchgate.net A region of high positive potential would be centered on the acidic hydrogen of the carboxylic acid group, making it the primary site for deprotonation. The aromatic ring would exhibit a mixed potential, influenced by the electron-donating methoxy group and the electron-withdrawing fluorine and carboxyl groups.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is also instrumental in investigating reaction mechanisms. By mapping the potential energy surface for a given reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located.
For a molecule like this compound, computational methods could be used to study various reactions. For example, the mechanism of its esterification or amidation could be modeled. This involves identifying the transition state for the nucleophilic attack on the carbonyl carbon and calculating the activation energy barrier for the reaction. Such studies provide a theoretical basis for understanding reaction rates and optimizing reaction conditions. However, specific reaction mechanism studies for this particular compound are not currently available in the literature.
Solvation Models and Continuum Approaches for Solution-Phase Behavior
The solution-phase behavior of this compound is significantly influenced by its interactions with solvent molecules. Understanding these interactions is crucial for predicting its solubility, reactivity, and partitioning behavior. Theoretical and computational chemistry offer powerful tools to investigate these phenomena through the use of solvation models.
Continuum solvation models are a common and efficient approach. In these models, the solvent is treated as a continuous medium with specific dielectric properties, rather than as individual molecules. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized continuum are calculated. Popular continuum models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD).
For substituted benzoic acids, the choice of solvation model can significantly impact the calculated properties, such as proton affinities. Studies on similar molecules, like hydroxybenzoic acids, have shown that different continuum models (e.g., IEF-PCM vs. SMD) can lead to considerable variations in the calculated values. This highlights the importance of selecting an appropriate model and being aware of its inherent approximations when studying the solution-phase behavior of this compound.
The thermodynamics of solvation for substituted benzoic acids have been investigated by measuring solubilities at different temperatures in various solvent systems. For instance, studies on benzoic acid and its derivatives in ethanol-water mixtures have shown that solubility and solvation increase with rising temperature and a higher mole fraction of the organic solvent. These experimental findings provide valuable data for validating and refining computational solvation models for molecules like this compound.
By applying these computational models, it is possible to estimate the Gibbs free energy of solvation (ΔGsolv), which is a key thermodynamic parameter. This value can be partitioned into contributions from electrostatic interactions, cavitation (the energy required to create the solute cavity in the solvent), and dispersion-repulsion interactions. For this compound, the presence of the polar carboxylic acid, methoxy, and fluoro groups suggests that electrostatic interactions will play a dominant role in its solvation in polar solvents.
Predictive Modeling of Molecular Descriptors
The Topological Polar Surface Area (TPSA) is a molecular descriptor that quantifies the surface area of a molecule arising from polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a valuable parameter for predicting the transport properties of molecules, such as cell permeability and blood-brain barrier penetration. A higher TPSA generally corresponds to lower membrane permeability.
For this compound, the TPSA can be calculated based on the contributions of the oxygen atoms in the carboxylic acid and methoxy groups. Computational methods provide a rapid and reliable way to estimate this value.
| Compound | TPSA (Ų) |
|---|---|
| This compound | 46.53 |
The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar solvent (like octanol) over a polar solvent (like water). It is a critical parameter in medicinal chemistry as it affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
| Compound | Predicted LogP |
|---|---|
| This compound | 1.84 |
The predicted LogP value of 1.84 indicates that this compound is moderately lipophilic. This suggests a balance between aqueous solubility and lipid membrane permeability, which is often a desirable characteristic for bioactive compounds.
Non-Linear Optics (NLO) Analysis
Non-linear optics (NLO) is the study of how materials respond to intense electromagnetic fields, such as those produced by lasers. Molecules with significant NLO properties can alter the frequency, phase, and other characteristics of incident light, making them valuable for applications in telecommunications, optical computing, and photonics.
The NLO response of a molecule is governed by its hyperpolarizability (β). Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to calculate the hyperpolarizability of molecules. These calculations can provide insights into the structure-property relationships that govern NLO activity.
For aromatic compounds like this compound, the NLO properties are influenced by the presence of electron-donating and electron-withdrawing groups, which can create a charge asymmetry in the molecule. The methoxy group is an electron-donating group, while the carboxylic acid and fluoro groups are electron-withdrawing. This push-pull electronic character can enhance the second-order NLO response.
Theoretical studies on similar fluorinated and methoxy-substituted benzoic acids have demonstrated that these substitutions can lead to significant NLO properties. For instance, the first hyperpolarizability of 3-methoxy-2,4,5-trifluorobenzoic acid has been computationally investigated, revealing its potential as an NLO material. The intramolecular charge transfer between the donor and acceptor groups, facilitated by the π-conjugated system of the benzene ring, is a key factor.
Molecular Dynamics Simulations (Potential for future research)
Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecules and materials at the atomic level. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into dynamic processes such as conformational changes, diffusion, and intermolecular interactions.
For this compound, MD simulations represent a promising avenue for future research. One potential application is to study its behavior in different solvent environments in greater detail than is possible with continuum solvation models. Explicitly including solvent molecules in the simulation would allow for a more accurate representation of solute-solvent hydrogen bonding and other specific interactions. This could provide a more nuanced understanding of its solubility and partitioning.
Another area where MD simulations could be valuable is in studying the self-assembly and aggregation of this compound molecules. Aromatic carboxylic acids are known to form hydrogen-bonded dimers and other aggregates in both solution and the solid state. MD simulations could be used to investigate the stability of these aggregates, the kinetics of their formation, and how they are influenced by the solvent and temperature. Such studies are relevant to understanding crystallization processes and the formulation of amorphous solid dispersions.
Furthermore, MD simulations could be employed to explore the interactions of this compound with biological macromolecules, such as proteins or DNA. By simulating the binding of the molecule to a target protein, it may be possible to predict its binding affinity and identify the key interactions that stabilize the complex. This information could be invaluable for structure-based drug design efforts.
Applications in Advanced Organic Synthesis and Chemical Research
Precursor in Medicinal Chemistry
There is no specific information available in the searched literature detailing the use of 2-Fluoro-4-methoxy-6-methylbenzoic acid in medicinal chemistry.
Synthesis of Novel Pharmaceutical Intermediates
No specific examples were found that describe the use of this compound as a starting material or intermediate in the synthesis of novel pharmaceutical compounds.
Building Block for Targeted Therapeutic Agents (e.g., Enzyme Inhibitors, Receptor Antagonists/Agonists)
While fluorinated benzoic acid derivatives are recognized as important building blocks in the development of therapeutic agents, there is no direct evidence in the available search results to suggest that this compound has been specifically utilized in the synthesis of enzyme inhibitors or receptor antagonists/agonists.
Intermediate in Agrochemical Development
Information regarding the application of this compound in the agrochemical sector is not present in the reviewed sources.
Production of Herbicides and Fungicides
No literature or patents were identified that link this compound to the production of specific herbicides or fungicides.
Synthesis of Pesticide Bactericides (e.g., Metrafenone Precursors)
There is no information to confirm that this compound serves as a precursor in the synthesis of the fungicide Metrafenone or other pesticide bactericides.
Role in Material Science
The role of this compound in material science is not described in the available literature.
Formulation of Specialty Polymers and Resins
There is limited direct information detailing the use of this compound in the formulation of specialty polymers and resins. However, related fluorinated aromatic carboxylic acids are utilized in material science to create high-performance polymers. The incorporation of such monomers can enhance the properties of materials for use in electronics and automotive applications.
Development of Materials with Enhanced Thermal Stability and Chemical Resistance
The carbon-fluorine bond is exceptionally strong, and its integration into polymer structures can lead to materials with significant thermal stability and resistance to chemical degradation. While specific data for polymers derived from this compound is not available, this principle is a key driver in the use of fluorinated intermediates in materials science.
Contribution to Fine Chemical Synthesis
Fine chemicals are pure, single substances produced in limited quantities for specialized applications. Substituted benzoic acids are fundamental precursors in this sector.
Precursor for Dyes and Pigments
Although direct evidence of this compound's use as a precursor for dyes and pigments is scarce, a related compound, 2-Fluoro-4-methylbenzoic acid, is employed in the synthesis of dyes. guidechem.com The functional groups on the target compound could allow it to act as a scaffold or intermediate in the production of novel colorants.
Use in Other Industrial Chemical Production
In broader industrial chemical production, compounds like 2-Fluoro-4-methylbenzoic acid serve as intermediates for a range of products including preservatives, plasticizers, and fragrances. guidechem.com It is plausible that this compound could find similar utility as a versatile building block for various specialty and research chemicals.
Application in Biochemical Assays and Probe Development
The specific application of this compound in biochemical assays or as a probe has not been documented. However, the nucleophilic properties of similar molecules allow them to act as substitutes for carboxylate groups on proteins. biosynth.com This characteristic is valuable in studying enzyme mechanisms, potentially making this compound a candidate for the development of specialized biochemical tools.
Studies on Carboxylic Acid Transport Mechanisms
There is no specific information found regarding the use of this compound in studies on carboxylic acid transport mechanisms.
Catalyst Ligand Development (Potential for future research)
The molecular architecture of this compound, characterized by a strategic arrangement of electron-donating and electron-withdrawing groups, earmarks it as a compelling candidate for the design of sophisticated catalyst ligands. While direct applications of this specific compound in catalysis are yet to be extensively documented in publicly available research, a prospective analysis based on the nature of its functional groups and analogies with similar structures suggests significant potential.
The carboxylic acid moiety provides a primary coordination site, capable of forming robust bonds with a variety of metal centers. The presence and positioning of the fluoro, methoxy (B1213986), and methyl substituents are anticipated to play a crucial role in modulating the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity, selectivity, and stability.
Electronic and Steric Influence of Substituents:
Fluoro Group: The highly electronegative fluorine atom at the ortho position can exert a strong electron-withdrawing inductive effect. This can influence the electron density on the aromatic ring and the carboxylate group, potentially impacting the Lewis acidity of the coordinated metal center. Furthermore, the fluorine atom may participate in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, with substrates or other components of the catalytic system, which could play a role in stereoselective transformations.
Methoxy Group: Positioned at the para position, the methoxy group is a strong electron-donating group through resonance. This electronic contribution can increase the electron density on the carboxylate, enhancing its coordination ability and potentially stabilizing higher oxidation states of the metal center.
Methyl Group: The ortho-methyl group introduces significant steric hindrance around the carboxylic acid coordination site. This steric bulk can be strategically employed to create a specific chiral pocket around the metal center, which is a key principle in the design of ligands for asymmetric catalysis. It can also influence the coordination geometry and the accessibility of substrates to the catalytic site.
The interplay of these electronic and steric factors could be harnessed to fine-tune the performance of catalysts for a range of organic transformations. For instance, ligands derived from this benzoic acid could find application in cross-coupling reactions, hydrogenations, or oxidations, where precise control over the metal's electronic environment and steric accessibility is paramount.
Future research endeavors could focus on the synthesis of bidentate or polydentate ligands by functionalizing the methyl group or by introducing additional coordinating moieties to the aromatic ring. The investigation of the coordination chemistry of such ligands with various transition metals and the subsequent evaluation of their catalytic efficacy in benchmark organic reactions would be a logical progression. The unique electronic and steric profile of this compound offers a promising, yet largely unexplored, avenue for the development of next-generation catalysts.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1427327-75-0 |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
| Melting Point | 134 °C |
| Appearance | Solid |
Spectroscopic Data
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways
The development of novel, efficient, and scalable synthetic routes is a primary objective. Future research could focus on moving beyond traditional multi-step syntheses toward more elegant and modern methodologies. Continuous flow synthesis, for example, offers a pathway to improve reaction safety, control, and efficiency, potentially reducing the risk associated with hazardous reagents and intermediates while increasing yield. scispace.com
Furthermore, exploring catalytic C-H activation could provide a more direct method for synthesizing the core structure, minimizing the need for pre-functionalized starting materials. The application of novel oxidation catalysts for the final conversion of a corresponding toluene derivative would also represent a significant advancement over classical methods.
| Proposed Synthetic Approach | Potential Advantages | Relevant Principles |
| Continuous Flow Synthesis | Enhanced safety, improved heat transfer, higher throughput, easier scale-up. | Process intensification, microreactor technology. scispace.com |
| C-H Activation/Functionalization | Increased atom economy, reduced number of synthetic steps. | Directing group-assisted functionalization. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Enzyme-catalyzed aromatic modification. |
Advanced Functionalization Strategies
The unique substitution pattern of 2-Fluoro-4-methoxy-6-methylbenzoic acid offers multiple sites for advanced functionalization, enabling the creation of diverse chemical libraries. The reactivity of each functional group can be selectively exploited to build molecular complexity. For instance, the methyl group on a similar fluorinated benzoic acid has been shown to undergo radical bromination, opening a pathway for further substitution. ossila.com The carboxylic acid group is readily converted into esters, amides, or acid halides, serving as a handle to connect the molecule to other scaffolds, a common strategy in drug discovery. researchgate.netossila.com
| Functional Group | Potential Reactions | Resulting Structures |
| Carboxylic Acid (-COOH) | Amidation, Esterification, Acyl Halide Formation | Amides, Esters, Acyl Halides |
| Aromatic Ring (C-H) | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Substituted Aromatic Derivatives |
| Methyl Group (-CH3) | Radical Halogenation, Oxidation | Benzyl Halides, Benzaldehydes |
Integration with High-Throughput Screening and Automated Synthesis
The true potential of this compound as a scaffold can be unlocked through its integration with modern drug discovery platforms. Automated synthesis systems can utilize this compound as a core building block to rapidly generate large libraries of derivatives. nih.govprf.org These libraries can then be subjected to high-throughput screening (HTS) to identify "hits" against a wide range of biological targets, such as enzymes or receptors. nih.gov This approach accelerates the early stages of drug discovery by systematically exploring the chemical space around the core molecule. nih.govprf.org The development of new benzoic acid derivatives as inhibitors for specific protein targets is an active area of research. nih.gov
Deeper Computational Insights into Reactivity and Selectivity
Computational chemistry offers powerful tools to predict and understand the behavior of this compound before engaging in extensive lab work. Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide deep insights into its electronic structure and reactivity. nih.gov By mapping the molecule's electrostatic potential, researchers can predict the most likely sites for electrophilic and nucleophilic attack. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can elucidate its reactivity in various chemical transformations. Such computational studies on related fluorinated benzoic acids have already been used to understand their structure and properties. nih.govmdpi.com
| Computational Method | Research Goal | Predicted Outcome |
| Density Functional Theory (DFT) | Calculate electron density and orbital energies. | Prediction of reactivity and spectral properties. nih.gov |
| Electrostatic Potential Mapping | Identify electron-rich and electron-poor regions. | Guidance for regioselectivity in functionalization reactions. |
| Molecular Dynamics (MD) | Simulate molecular conformation and interactions with solvents or receptors. | Understanding of intermolecular forces and binding modes. |
Development of Sustainable and Green Chemistry Approaches
Applying the principles of green chemistry to the synthesis and application of this compound is crucial for sustainable development. wjpmr.com Future research should aim to replace hazardous solvents with greener alternatives, utilize catalytic methods to minimize waste, and design processes with high atom economy. mdpi.com For instance, developing a synthesis that uses a green oxidant like hydrogen peroxide with a recyclable catalyst would be a significant improvement over methods that use stoichiometric, heavy-metal-based oxidants. mdpi.com Such approaches not only reduce environmental impact but can also lead to more economically viable processes. wjpmr.comresearchgate.net
Expansion into New Areas of Material Science and Nanoscience
The incorporation of fluorine into organic molecules is known to impart unique properties, including enhanced thermal stability, altered electronic characteristics, and modified intermolecular interactions. lookchem.comnbinno.com These features make fluorinated benzoic acids attractive candidates for advanced materials. tandfonline.com Drawing parallels from similar compounds, this compound could be investigated as a component in liquid crystals, where the fluorine substituent can influence mesophase behavior and dielectric properties. tandfonline.comossila.com It could also serve as a building block for high-performance polymers or as a ligand to functionalize the surface of nanoparticles, thereby tuning their solubility and electronic properties for applications in catalysis or sensing.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2-Fluoro-4-methoxy-6-methylbenzoic acid, and how can reaction conditions be optimized?
- Synthesis Challenges : Fluorinated benzoic acids often require precise control of halogenation and demethylation steps. For example, demethylation of methoxy groups in similar compounds (e.g., 2-fluoro-4-methoxybenzoic acid) using BBr₃ achieves ~57% yield but requires anhydrous conditions and strict temperature control to avoid side reactions like over-dealkylation .
- Optimization Strategies :
- Use kinetic studies to identify rate-limiting steps (e.g., cleavage of methyl ethers).
- Employ HPLC (as in ) with C18 columns and acidic eluents (1% acetic acid, 25% methanol) for purification to improve recovery of the target compound .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Methods :
- NMR Spectroscopy : Compare chemical shifts of fluorine (¹⁹F NMR) and protons (¹H NMR) against reference spectra of fluorinated benzoic acids (e.g., 2-fluoro-6-(trifluoromethyl)benzoic acid, PubChem CID 688123) .
- HPLC-MS : Monitor retention times and mass-to-charge ratios to confirm molecular ion peaks and detect impurities .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of fluorination in this compound synthesis?
- Electrophilic Aromatic Substitution (EAS) : Fluorine’s electron-withdrawing effect directs subsequent substitutions. For example, in 2-fluoro-4-methoxybenzoic acid, the methoxy group (ortho/para-directing) competes with fluorine (meta-directing), influencing regioselectivity. Computational modeling (e.g., DFT) can predict preferred sites for functionalization .
- Experimental Validation :
- Use isotopic labeling (e.g., ¹⁸O in methoxy groups) to track reaction pathways.
- Compare yields of intermediates in multi-step syntheses (e.g., 25% yield for difluorinated analogs via phenol derivatization) .
Q. How can this compound serve as a precursor for bioactive molecule development?
- Applications in Medicinal Chemistry :
- Intermediate for Anticancer Agents : Fluorinated benzoic acids are used in kinase inhibitors and COX-2 modulators. For example, 2-(3-chloro-4-methoxycarbonylphenyl)benzoic acid derivatives show potential as ligands in enzyme inhibition studies .
- Synthetic Routes : Coupling with heterocycles (e.g., triazolo-thiadiazines) via condensation reactions, as seen in , enhances bioactivity .
- Methodology :
- Optimize Suzuki-Miyaura cross-coupling using boronic acid derivatives (e.g., 3-methoxy-4-(methoxycarbonyl)phenylboronic acid) .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported yields for fluorinated benzoic acid derivatives?
- Case Study : reports 57–59% yields for demethylation, while other fluorinated analogs (e.g., 2,5-difluoro-4-hydroxybenzoic acid) achieve ~25% yields via phenol derivatization.
- Resolution Strategies :
- Evaluate solvent polarity (e.g., ethyl acetate/petroleum ether vs. methanol/water) and catalyst efficiency (e.g., BBr₃ vs. AlCl₃).
- Use Design of Experiments (DoE) to identify critical factors (temperature, stoichiometry) affecting yield .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
